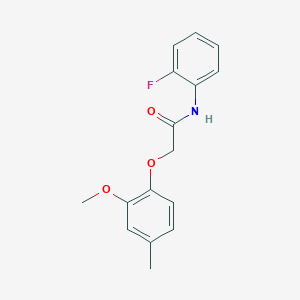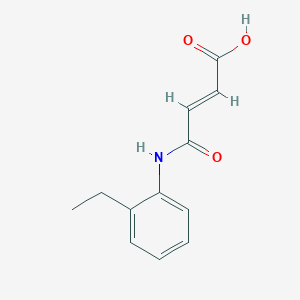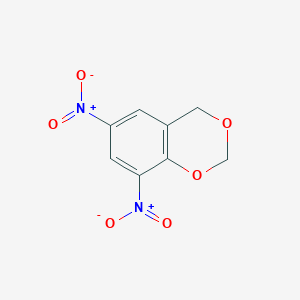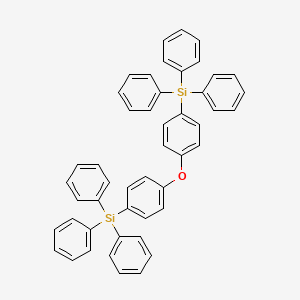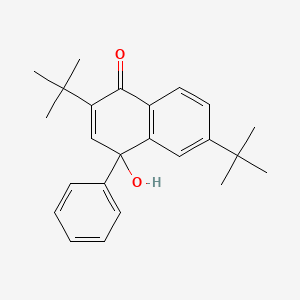
2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone is a synthetic organic compound that belongs to the class of naphthalenones These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalenone precursor with tert-butyl groups, followed by the introduction of a phenyl ring through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography are essential to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced species.
Substitution: The phenyl ring and tert-butyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as antioxidant or enzyme inhibition properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone involves its interaction with molecular targets such as enzymes, receptors, or cellular components. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to its observed effects. For example, its antioxidant activity may result from its ability to scavenge free radicals or inhibit oxidative enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-DI-Tert-butyl-4-hydroxy-4-methyl-1(4H)-naphthalenone
- 2,6-DI-Tert-butyl-4-hydroxy-4-ethyl-1(4H)-naphthalenone
- 2,6-DI-Tert-butyl-4-hydroxy-4-isopropyl-1(4H)-naphthalenone
Uniqueness
Compared to similar compounds, 2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone stands out due to the presence of the phenyl ring, which can enhance its chemical reactivity and potential applications. The tert-butyl groups also contribute to its stability and resistance to degradation.
Propiedades
Número CAS |
31592-24-2 |
|---|---|
Fórmula molecular |
C24H28O2 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-hydroxy-4-phenylnaphthalen-1-one |
InChI |
InChI=1S/C24H28O2/c1-22(2,3)17-12-13-18-19(14-17)24(26,16-10-8-7-9-11-16)15-20(21(18)25)23(4,5)6/h7-15,26H,1-6H3 |
Clave InChI |
KSTFQNSFBVZBOP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)C(=O)C(=CC2(C3=CC=CC=C3)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Benzyl(ethyl)amino]phenyl thiocyanate](/img/structure/B11953628.png)


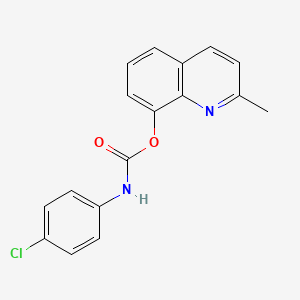
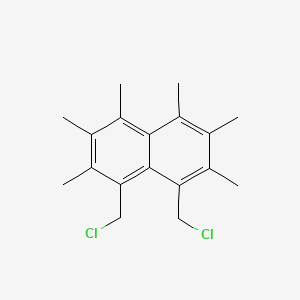
![3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11953658.png)
